molecular formula C5H6N2O4S2 B13248258 (5-Nitrothiophen-2-yl)methanesulfonamide

(5-Nitrothiophen-2-yl)methanesulfonamide

Cat. No.: B13248258
M. Wt: 222.2 g/mol
InChI Key: WYPXPBBOQYHOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitrothiophen-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a methanesulfonamide group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrothiophen-2-yl)methanesulfonamide typically involves the nitration of thiophene derivatives followed by sulfonamide formation. One common method includes the nitration of 2-thiophenemethanol to form 5-nitro-2-thiophenemethanol, which is then converted to this compound through sulfonamide formation using methanesulfonyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Nitrothiophen-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.

Major Products Formed

    Reduction: The major product is (5-Aminothiophen-2-yl)methanesulfonamide.

    Substitution: Products vary depending on the substituents introduced, such as N-alkyl or N-aryl derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitrothiophen-2-yl)methanol: Similar structure but lacks the sulfonamide group.

    (5-Aminothiophen-2-yl)methanesulfonamide: The reduced form of (5-Nitrothiophen-2-yl)methanesulfonamide.

    Thiophene-2-sulfonamide: Lacks the nitro group but has a similar sulfonamide structure.

Uniqueness

This compound is unique due to the presence of both a nitro group and a sulfonamide group on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

(5-nitrothiophen-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6N2O4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)

InChI Key

WYPXPBBOQYHOPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.